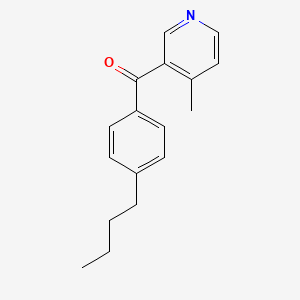

3-(4-Butylbenzoyl)-4-methylpyridine

Description

The compound 3-(4-Butylbenzoyl)-4-methylpyridine is a substituted pyridine derivative featuring a 4-butylbenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. Such structural modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity. The evidence instead focuses on intermediates like 4-methylpyridine and derivatives such as 3-acetylamino-4-methyl pyridine, limiting the ability to extrapolate detailed properties of this compound.

Properties

IUPAC Name |

(4-butylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-18-11-10-13(16)2/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKARZNZXWNOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246757 | |

| Record name | (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-67-4 | |

| Record name | (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Butylbenzoyl)-4-methylpyridine typically involves the following steps:

Formation of 4-Butylbenzoyl Chloride: This can be achieved by reacting 4-butylbenzoic acid with thionyl chloride under reflux conditions.

Acylation Reaction: The 4-butylbenzoyl chloride is then reacted with 4-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactors can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: 4-Butylbenzoic acid derivatives.

Reduction: 3-(4-Butylbenzyl)-4-methylpyridine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Material Science: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Butylbenzoyl)-4-methylpyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to insufficient evidence on 3-(4-Butylbenzoyl)-4-methylpyridine, comparisons must rely on structurally related compounds described in the provided materials:

(a) 4-Methylpyridine (4-Picoline)

- Structure : A pyridine ring with a single methyl group at the 4-position.

- Properties : Highly water-soluble and strongly basic (pKa ~9.0).

- Relevance: The methyl group in 4-methylpyridine enhances steric and electronic effects compared to unsubstituted pyridine.

(b) 3-Acetylamino-4-methylpyridine

- Structure: A 4-methylpyridine derivative with an acetylamino group at the 3-position.

- Synthesis: Prepared via N-acylation of 3-amino-4-methylpyridine.

- Comparison: The acetylamino group introduces hydrogen-bonding capacity, which may influence crystallinity and intermolecular interactions. By contrast, the 4-butylbenzoyl group in this compound is bulkier and more hydrophobic, likely altering reactivity in reduction or hydrolysis steps.

(c) 1-Benzyl-4-methylpiperidin-3-one

- Structure: A piperidinone derivative synthesized from 4-methylpyridine intermediates.

- The 4-butylbenzoyl group in this compound could similarly serve as a precursor for reductive amination or other transformations.

Key Challenges in Comparative Analysis

Property Predictions: Substituent effects (e.g., 4-butylbenzoyl vs.

Biological Activity

3-(4-Butylbenzoyl)-4-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a butylbenzoyl group and a methyl group. This structural configuration is crucial for its biological interactions and activities.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Modulation : The compound has been shown to interact with various enzymes, influencing metabolic pathways and cellular functions. It can modulate protein kinase activity, which is vital for cell signaling and metabolism.

- Cell Signaling Pathways : It affects gene expression and cellular metabolism by altering cell signaling pathways, leading to significant changes in processes such as cell growth, differentiation, and apoptosis.

- Binding Interactions : At the molecular level, this compound binds to specific biomolecules, either inhibiting or activating enzymatic activities, thereby affecting cellular functions.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting necrosis. For instance:

| Study | Cell Line | Observed Effect |

|---|---|---|

| A | HCT116 | 93% late apoptosis |

| B | FaDu | Enhanced cytotoxicity compared to bleomycin |

In these studies, this compound significantly increased late apoptosis rates in specific cancer models.

Antimicrobial Properties

The compound has been evaluated for its activity against Mycobacterium tuberculosis and other pathogens. Its structural analogs have shown promising results in inhibiting bacterial growth with minimal cytotoxicity.

Case Studies

- Apoptosis Induction in Cancer Cells : A study conducted on HCT116 cells demonstrated that treatment with this compound resulted in a substantial increase in late-stage apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.